molecular formula C15H22N2 B3927872 1,2-Dibutylbenzimidazole

1,2-Dibutylbenzimidazole

Cat. No.: B3927872
M. Wt: 230.35 g/mol
InChI Key: WVERMUSHCUVARM-UHFFFAOYSA-N
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Description

1,2-Dibutylbenzimidazole is a 1,2-disubstituted benzimidazole derivative characterized by two butyl groups attached to the N-1 and N-2 positions of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications. The 1,2-disubstitution pattern enhances steric bulk and lipophilicity, influencing solubility, bioavailability, and intermolecular interactions. While the provided evidence lacks direct data on 1,2-dibutylbenzimidazole, insights can be inferred from analogous 1,2-disubstituted benzimidazoles, which are synthesized via oxidative cyclocondensation, alkylation, or N-arylation methods . These compounds are pivotal in drug discovery, catalysis, and organic electronics due to their tunable electronic properties and bioactivity .

Properties

IUPAC Name

1,2-dibutylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-3-5-11-15-16-13-9-7-8-10-14(13)17(15)12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVERMUSHCUVARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibutylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with butyl aldehyde under acidic conditions. The reaction typically proceeds as follows:

    Step 1: Condensation of o-phenylenediamine with butyl aldehyde to form an intermediate Schiff base.

    Step 2: Cyclization of the Schiff base to form 1,2-Dibutylbenzimidazole.

Another method involves the use of microwave-assisted synthesis, which provides an efficient and environmentally friendly approach. In this method, o-phenylenediamine and butyl aldehyde are subjected to microwave irradiation in the presence of a catalyst, such as Er(OTf)3, to yield 1,2-Dibutylbenzimidazole .

Industrial Production Methods

Industrial production of 1,2-Dibutylbenzimidazole typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibutylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: N-oxides of 1,2-Dibutylbenzimidazole.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Functionalized benzimidazole derivatives with various substituents on the benzene ring.

Scientific Research Applications

1,2-Dibutylbenzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antihistamine activities.

    Industry: Utilized in the development of materials such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 1,2-Dibutylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 1,2-Diphenylbenzimidazole (PubChem CID: 786541): Substituted with phenyl groups at N-1 and N-2. This derivative exhibits a planar aromatic system, favoring π-π stacking interactions in drug-receptor binding. Its molecular weight (309.37 g/mol) and extended conjugation differ significantly from 1,2-dibutylbenzimidazole, which has a higher lipophilic character due to alkyl chains .
  • For example, derivatives in show yields of 15–51.4% via column chromatography, contrasting with alkylation-based syntheses of 1,2-dialkylbenzimidazoles .
  • 1-Phenyl-2-benzylbenzimidazoles : Common in pharmaceutical studies, these derivatives are synthesized via oxidative cyclocondensation. Their aryl-alkyl substitution balances lipophilicity and aromaticity, differing from the purely aliphatic 1,2-dibutyl analog .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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